Product packaging for 3-Isopropyl-1H-indol-6-amine(Cat. No.:)

3-Isopropyl-1H-indol-6-amine

Cat. No.: B1499593
M. Wt: 174.24 g/mol
InChI Key: ZLQSNQUTPLKHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1H-indol-6-amine (CAS 873055-16-4) is an indole-based compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It serves as a valuable chemical intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel anticancer agents. Indole derivatives are extensively studied for their diverse biological potential, including anticancer, antiviral, and anti-inflammatory activities, making them a crucial scaffold in drug discovery . A prominent application of this specific indole amine is its role in the synthesis of advanced prodrugs like DRP-104 . DRP-104 is a tumor-targeted prodrug of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), designed to overcome the dose-limiting gastrointestinal toxicities that halted the clinical development of DON itself . The prodrug leverages a peptide promoicty that incorporates this compound, which helps enable preferential bioactivation within tumor tissues while being bioinactivated in the gastrointestinal tract . This targeted approach results in an 11-fold greater exposure of the active drug (DON) in tumors compared to GI tissues, leading to robust anticancer efficacy, including complete tumor regression in models, without the severe side effects . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B1499593 3-Isopropyl-1H-indol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-propan-2-yl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,12H2,1-2H3

InChI Key

ZLQSNQUTPLKHMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=CC(=C2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Isopropyl 1h Indol 6 Amine and Analogs

Retrosynthetic Analysis of 3-Isopropyl-1H-indol-6-amine

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple pathways for its synthesis. The primary disconnections involve the formation of the indole (B1671886) ring and the introduction of the substituents.

Route A: Indole ring formation as the key step. This approach disconnects the indole ring itself, leading to precursors that can be cyclized. For instance, a Fischer indole synthesis approach would involve the disconnection of the C2-C3 and N1-C7b bonds, leading back to a substituted phenylhydrazine (B124118) and isovaleraldehyde (B47997) (3-methylbutanal). The amino group at the 6-position could be introduced either on the phenylhydrazine precursor (as a nitro group that is later reduced) or after the indole formation via electrophilic aromatic substitution.

Route B: Functionalization of a pre-formed indole core. This strategy starts with a commercially available or readily synthesized 6-substituted indole, such as 6-nitroindole (B147325) or 6-aminoindole (B160974) (protected). The isopropyl group can then be introduced at the 3-position. This can be achieved through electrophilic substitution, such as a Friedel-Crafts alkylation, or by reaction of the indole with an isopropyl electrophile.

Route C: Stepwise construction of the benzene (B151609) and pyrrole (B145914) rings. More complex routes could involve the sequential construction of the two rings of the indole nucleus, allowing for precise placement of the required substituents at each stage.

These retrosynthetic pathways provide a conceptual framework for the synthetic strategies detailed in the following sections.

Classical and Modern Synthetic Approaches to Indole Core Construction

The construction of the indole core is a cornerstone of organic synthesis, with a rich history of named reactions and a continuous evolution of modern, more efficient methods.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde. wikipedia.org

For the synthesis of this compound, one could envision the reaction of (4-nitrophenyl)hydrazine with isovaleraldehyde. The resulting phenylhydrazone would then undergo an acid-catalyzed nii.ac.jpnii.ac.jp-sigmatropic rearrangement to form an intermediate that cyclizes and eliminates ammonia (B1221849) to yield 3-isopropyl-6-nitroindole. Subsequent reduction of the nitro group would provide the target compound.

Reactant 1Reactant 2CatalystProduct
(4-Nitrophenyl)hydrazineIsovaleraldehydeBrønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂)3-Isopropyl-6-nitroindole

The choice of acid catalyst is crucial and can influence the reaction yield and selectivity. nih.gov While traditionally requiring harsh conditions, modern adaptations of the Fischer indole synthesis have been developed to proceed under milder conditions.

Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that allows for the synthesis of 3-thio-substituted indoles from anilines. wikipedia.orgsynarchive.com While not directly yielding a 3-alkyl substituent, the 3-thiomethyl group can often be removed reductively with Raney nickel to afford the 3-H-indole, or potentially serve as a handle for further functionalization.

A possible adaptation for the synthesis of a precursor to this compound could start with 4-nitroaniline. The reaction involves the initial formation of an N-chloroaniline, followed by reaction with a β-keto thioether. The resulting intermediate undergoes a nii.ac.jpsynarchive.com-sigmatropic rearrangement and subsequent cyclization. While this method is versatile, the need for a specific β-keto thioether and the multi-step nature of the sequence to arrive at the desired 3-isopropyl group make it a less direct approach for this specific target.

Palladium-Catalyzed Cyclization and Coupling Reactions

Modern synthetic chemistry has seen a surge in the use of palladium catalysis for the construction of heterocyclic systems, including indoles. These methods often offer milder reaction conditions, higher functional group tolerance, and novel bond-forming strategies.

One such approach is the palladium-catalyzed intramolecular cyclization of o-alkynyl- or o-alkenyl-anilines. For the synthesis of this compound, a suitably substituted aniline (B41778) derivative could be prepared and subjected to palladium-catalyzed cyclization. For example, an N-protected 2-alkynyl-4-nitroaniline could be cyclized to form the indole core.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form the N-aryl bond in a precursor that can then undergo cyclization. Furthermore, palladium-catalyzed reactions can be used to functionalize the indole ring itself. For instance, a 6-bromoindole (B116670) derivative could undergo a Suzuki or Negishi coupling to introduce a precursor to the amino group, while the 3-position could be functionalized using other palladium-catalyzed methods.

Reaction TypeReactantsCatalyst SystemProduct
Intramolecular CyclizationN-protected 2-alkynyl-4-nitroanilinePd(0) or Pd(II) catalyst with ligands3-substituted-6-nitroindole
Buchwald-Hartwig Aminationo-haloaniline derivative and an aminePd catalyst with phosphine (B1218219) ligandsN-aryl precursor for cyclization

Electrophilic Aromatic Substitution Approaches

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, predominantly at the C3 position. quimicaorganica.org This reactivity can be exploited to introduce the isopropyl group onto a pre-formed 6-amino or 6-nitroindole core.

Starting with 6-nitroindole, a Friedel-Crafts alkylation using an isopropyl halide (e.g., 2-bromopropane) and a Lewis acid catalyst could potentially introduce the isopropyl group at the 3-position. However, Friedel-Crafts reactions on indoles can be complicated by polymerization and over-alkylation. Milder conditions and alternative electrophiles may be required.

Alternatively, if starting with 6-aminoindole (with the amino group protected), the increased electron-donating character of the protected amino group would further activate the ring towards electrophilic substitution.

SubstrateElectrophileCatalyst/ConditionsProduct
6-Nitroindole2-BromopropaneLewis Acid (e.g., AlCl₃)3-Isopropyl-6-nitroindole
N-protected-1H-indol-6-amineIsopropyl triflate-N-protected-3-isopropyl-1H-indol-6-amine

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen-containing heterocycles. nih.govwikipedia.org The application of RCM to indole synthesis typically involves the cyclization of a diene precursor containing a nitrogen atom.

For the synthesis of a 3-substituted indole, a precursor could be designed where one of the double bonds is part of an enamine or a similar functionality that, upon cyclization, forms the pyrrole ring of the indole. This strategy would involve the synthesis of a substituted aniline bearing two alkenyl chains. The subsequent RCM reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would form the five-membered ring. Subsequent aromatization would lead to the indole core. While powerful, the synthesis of the required diene precursor can be lengthy, making this approach more suitable for complex indole analogs.

Cascade and Tandem Reaction Methodologies

The synthesis of complex, polysubstituted indoles can be streamlined through cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These strategies are prized for their efficiency and atom economy. For the synthesis of 3,6-disubstituted indoles, palladium-catalyzed methodologies are particularly prominent.

One such approach involves a domino process that begins with the annulation of ortho-alkynylanilines, followed by a subsequent reaction like a 1,6-conjugated addition. mdpi.com In a relevant example, a palladium catalyst facilitates the cyclization of an o-alkynylaniline to form an indole intermediate, which then reacts with a p-quinone methide. mdpi.com This type of reaction demonstrates the potential to form a C-3 substituted indole in a tandem sequence. A hypothetical adaptation for the synthesis of a 3-isopropyl-6-aminoindole precursor could involve an appropriately substituted ortho-alkynylaniline and a suitable coupling partner in a palladium-catalyzed cascade.

Another powerful tandem strategy is the palladium/norbornene cooperative catalysis, which can achieve ortho-amination followed by an ipso-Heck cyclization. nih.govacs.org This cascade process utilizes ortho-substituted aryl iodides and N-benzoyloxy allylamines to construct C3,C4-disubstituted indoles. nih.govacs.org While this specific methodology targets a different substitution pattern, it exemplifies the intricate molecular architecture that can be assembled in a single, continuous sequence, suggesting that novel catalyst systems could potentially be designed to achieve a 3,6-disubstitution pattern through a similar tandem cyclization pathway.

Targeted Functionalization and Installation of Substituents

The synthesis of this compound necessitates the specific installation of two key functional groups: an isopropyl group at the C-3 position and an amine group at the C-6 position.

Strategies for C-3 Isopropylation of Indole Core

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. mit.edu Several methods have been developed to introduce alkyl groups at this position.

Direct C-3 alkylation of the indole nucleus is a straightforward approach. Classical Friedel-Crafts alkylation can be employed, often using a Lewis acid catalyst like AlCl₃·6H₂O with an appropriate isopropyl source. mdpi.com However, these methods can sometimes suffer from issues like over-alkylation or rearrangement of the alkylating agent.

More modern, catalytic approaches offer improved selectivity and milder reaction conditions. A notable example is the B(C₆F₅)₃-catalyzed direct C-3 alkylation, which uses amine-based alkylating agents and avoids common side reactions like N-alkylation. nih.gov Another advanced method is the "borrowing hydrogen" or hydrogen autotransfer strategy, where an alcohol (e.g., isopropanol) serves as the alkylating agent. This process, often catalyzed by transition metals like nickel, proceeds through the temporary oxidation of the alcohol to a ketone, which then participates in the alkylation, followed by reduction. rsc.org

MethodologyAlkylating AgentCatalyst/ReagentKey Features
Classical Friedel-CraftsIsopropyl halide/alcoholLewis Acids (e.g., AlCl₃, Sc(OTf)₃)Direct but can require harsh conditions; potential for side reactions. mdpi.com
Borane-Catalyzed AlkylationAmine-based alkylating agentsB(C₆F₅)₃Metal-free; high C-3 selectivity, avoids N-alkylation. nih.gov
Borrowing HydrogenIsopropyl alcoholNickel or other transition metal complexesAtom-economical; uses readily available alcohols. rsc.org

The Fischer indole synthesis is one of the most classic and versatile methods for constructing the indole core and can be used to directly install the C-3 isopropyl group. wikipedia.orgalfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde. wikipedia.org To obtain a 3-isopropylindole, methyl isopropyl ketone is a suitable carbonyl partner. The reaction with phenylhydrazine would yield 2-methyl-3-isopropylindole. The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A key alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement then forms a crucial C-C bond at the ortho position of the benzene ring, followed by cyclization and elimination of ammonia to yield the aromatic indole. nih.govyoutube.com

Another strategy involves the Friedel-Crafts alkylation of indoles with α,β-unsaturated compounds, such as nitroalkenes. nih.govmetu.edu.tr This reaction, often catalyzed by chiral metal complexes or organocatalysts, proceeds via a Michael addition mechanism where the nucleophilic C-3 position of the indole attacks the β-carbon of the nitroalkene. metu.edu.trrsc.org Subsequent transformation of the resulting nitroalkyl side chain could provide a route to various functional groups.

Auxiliary or directing-group-assisted C-H functionalization is a powerful strategy for achieving regioselectivity at positions that are typically less reactive. nih.gov While this approach has been extensively developed for the functionalization of the C-2, C-4, C-5, C-6, and C-7 positions of the indole's benzene ring, it is generally not required for the C-3 position. nih.govresearchgate.net The intrinsic high nucleophilicity of the C-3 position allows for selective electrophilic substitution using the direct methods described previously without the need for a directing group. Therefore, auxiliary-assisted approaches are uncommon for the specific task of C-3 alkylation.

Regioselective Introduction of C-6 Amine Functionality

Introducing a functional group at the C-6 position of the indole ring is significantly more challenging than at C-3 due to lower reactivity and competition from other positions on the benzene ring. Two primary strategies can be envisioned: building the indole ring from a precursor already containing the nitrogen functionality, or post-synthetic functionalization of a pre-formed indole core.

A highly effective and regiochemically precise method is to employ the Fischer indole synthesis using a substituted phenylhydrazine. nih.gov To install the C-6 amine, one would start with (4-nitrophenyl)hydrazine. Condensation with methyl isopropyl ketone forms the corresponding hydrazone, which upon acid-catalyzed cyclization, directly yields 2-methyl-3-isopropyl-6-nitroindole. The nitro group serves as a robust precursor to the amine. Subsequent reduction of the nitro group, which can be achieved with a variety of reagents such as H₂/Pd-C, SnCl₂, or trichlorosilane, affords the target this compound (assuming the 2-methyl group is not desired or is removed). nih.gov

Alternatively, one could attempt the direct functionalization of a 3-isopropylindole core. Direct nitration of indole is known to produce a mixture of isomers, and controlling the regioselectivity can be difficult. However, specific protocols for the synthesis of 6-nitroindole derivatives have been developed, which could potentially be adapted. Following nitration, the resulting 6-nitro-3-isopropylindole would be reduced to the desired amine. More advanced strategies involve the use of a directing group attached to the indole nitrogen to guide C-H activation specifically to the C-6 position. For example, an N-P(O)tBu₂ group has been shown to direct C-6 arylation, indicating the feasibility of C-6 functionalization via this mechanism. thermofisher.com While direct C-6 amination using this approach is less common, it represents a potential route for future synthetic development.

StrategyMethodologyKey StepsAdvantages/Disadvantages
Precursor-Based SynthesisFischer Indole Synthesis1. Reaction of (4-nitrophenyl)hydrazine with methyl isopropyl ketone. 2. Acid-catalyzed cyclization. 3. Reduction of the nitro group.Adv: Excellent regiocontrol. Disadv: Requires specific starting materials.
Post-Synthetic FunctionalizationElectrophilic Nitration1. Nitration of 3-isopropylindole. 2. Separation of isomers. 3. Reduction of the nitro group.Adv: Uses a simple indole precursor. Disadv: Poor regioselectivity, leading to mixtures.
Directing Group-Assisted C-H Activation1. Installation of a directing group (e.g., on N1). 2. Directed C-6 functionalization (e.g., amination or precursor installation). 3. Removal of directing group.Adv: Potentially high regioselectivity. Disadv: Requires extra steps for installing/removing the directing group. thermofisher.com
Pre-functionalized Aromatic Precursors

One of the most established methods for indole synthesis is the Fischer indole synthesis, which constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). To synthesize this compound using this approach, a pre-functionalized hydrazine (B178648), such as (4-nitrophenyl)hydrazine or (4-aminophenyl)hydrazine, is required.

The general reaction involves the condensation of the hydrazine with 4-methyl-2-pentanone (B128772) (the carbonyl precursor for the 3-isopropyl group). The resulting phenylhydrazone intermediate is then cyclized under acidic conditions (e.g., Brønsted or Lewis acids) to form the indole ring. rsc.orgresearchgate.net If (4-nitrophenyl)hydrazine is used, the resulting 3-isopropyl-6-nitro-1H-indole must undergo a subsequent reduction step to yield the target 6-aminoindole.

Table 1: Example of Fischer Indole Synthesis Route

Starting Material 1 Starting Material 2 Key Intermediate Final Step (if needed) Product
(4-Nitrophenyl)hydrazine 4-Methyl-2-pentanone 3-Isopropyl-6-nitro-1H-indole Reduction of nitro group This compound

This strategy is advantageous as it builds the core and sets the substitution pattern in a single cyclization step, though it may require management of protecting groups for the amine functionality.

Post-functionalization of Indole Scaffold

An alternative approach involves modifying an existing indole molecule. This can be achieved in two primary ways: starting with a 6-substituted indole and adding the C3-isopropyl group, or starting with a 3-isopropylindole and adding the C6-amino group.

C3-Alkylation of a 6-Substituted Indole : One could begin with 6-nitroindole or a protected 6-aminoindole. The indole nucleus is highly nucleophilic at the C3 position, making it susceptible to electrophilic alkylation. However, direct alkylation can sometimes lead to side products. More controlled methods, such as Friedel-Crafts type reactions or alkylation using alcohols in the presence of a base and an oxidant, can be employed to introduce the isopropyl group. acs.org

C6-Functionalization of a 3-Isopropylindole : Starting with 3-isopropyl-1H-indole, an amino group can be introduced onto the benzene ring. This is typically accomplished via a two-step sequence involving electrophilic nitration followed by reduction. nih.gov The nitration of indoles can be complex, as the pyrrole ring is sensitive to strong acidic and oxidative conditions. Therefore, careful selection of nitrating agents and reaction conditions is necessary to favor substitution at the C6 position. Once 3-isopropyl-6-nitro-1H-indole is obtained, the nitro group is readily reduced to the desired 6-amine using standard reducing agents like SnCl₂, H₂/Pd-C, or Na₂S₂O₄.

These post-functionalization strategies offer flexibility but require careful control of regioselectivity, particularly when functionalizing the benzene ring of the indole. nih.gov

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, its most direct application is in the reduction of a precursor functional group to the final amine. Specifically, the conversion of a 6-nitroindole intermediate to a 6-aminoindole is a critical reduction step that shares principles with reductive amination methodologies.

While classic reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine, followed by reduction, the term is often broadly used to include reductions of other nitrogen-containing functional groups. jocpr.com The reduction of the nitro group on 3-isopropyl-6-nitro-1H-indole is a key transformation in several synthetic routes. A variety of reducing agents can be employed for this purpose, each with different levels of reactivity and functional group tolerance. sigmaaldrich.commasterorganicchemistry.com

Table 2: Common Reducing Agents for Nitro-to-Amine Conversion

Reducing Agent Typical Conditions Advantages
H₂, Pd/C Methanol or Ethanol, room temp. Clean reaction, high yield
SnCl₂·2H₂O Ethanol or Ethyl Acetate, reflux Effective and widely used
NaBH₄ with a catalyst (e.g., NiCl₂ or CoCl₂) Methanol, room temp. Milder than some other methods
Sodium Dithionite (B78146) (Na₂S₂O₄) Aqueous/Organic Biphasic System Useful for sensitive substrates
Amination of Halogenated Indoles

Modern cross-coupling chemistry provides a direct route to install the C6-amino group by starting with a halogenated indole precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. researchgate.net

The synthesis would begin with the preparation of 6-bromo-3-isopropyl-1H-indole or 6-chloro-3-isopropyl-1H-indole. This intermediate can then be coupled with an ammonia surrogate or a protected amine in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, RuPhos). A base is required to facilitate the catalytic cycle. This method is highly valued for its broad substrate scope and functional group tolerance, allowing for the late-stage introduction of the amine group under relatively mild conditions. researchgate.net

Multi-Component Reactions (MCRs) for Indole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, have become powerful tools for rapidly building molecular complexity. arkat-usa.org Several MCRs have been developed for the synthesis of the indole core and its derivatives. researchgate.net

For the synthesis of a 3-substituted-6-aminoindole scaffold, a hypothetical MCR could involve the reaction of a suitably substituted aniline (e.g., a 4-amino-2-alkynyl aniline), an aldehyde, and a third component. For example, copper-catalyzed three-component coupling reactions have been developed to synthesize 3-aminoindoles from 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov While this specific reaction targets a different isomer, the underlying principle of assembling the indole core from multiple building blocks in one pot can be adapted. Such strategies are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification processes. researchgate.net

Optimization of Reaction Conditions and Green Chemistry Considerations

For instance, the Fischer indole synthesis, traditionally performed in high-boiling organic solvents with strong acids, has been adapted to greener conditions. The use of water as a solvent, sometimes assisted by ultrasound, has been reported to give high yields of indole derivatives. researchgate.net Mechanochemical methods, which involve ball-milling reactants in the absence of bulk solvents, represent another eco-friendly alternative that can reduce waste and energy consumption. rsc.org Furthermore, developing photocatalytic methods that operate under mild conditions without the need for transition metals is an active area of research. rsc.org

Catalyst Development and Screening (e.g., Brønsted acids, Lewis acids, metal catalysts, organocatalysts, ionic liquids)

The catalyst is often the most critical component in the synthesis of complex molecules like this compound. A wide array of catalysts has been developed and screened for various indole syntheses. acs.org

Brønsted and Lewis Acids : These are fundamental catalysts for many indole syntheses, especially the Fischer indole synthesis and Friedel-Crafts alkylations. rsc.org Common Brønsted acids include HCl, H₂SO₄, and p-toluenesulfonic acid (p-TsOH), while Lewis acids like ZnCl₂, BF₃·OEt₂, and AlCl₃ are also widely used. rsc.org The choice of acid can influence the reaction rate and selectivity.

Metal Catalysts : Palladium catalysts are indispensable for cross-coupling reactions like the Buchwald-Hartwig amination of 6-haloindoles. researchgate.net Copper catalysts are used in Ullmann-type couplings and some MCRs. nih.govucalgary.ca The development of more active and stable pre-catalysts and ligands continues to expand the scope of these transformations.

Organocatalysts : These non-metal catalysts have gained prominence in recent years. For indole synthesis, various chiral and achiral organocatalysts can be used to promote specific bond formations, often with high stereoselectivity in relevant cases.

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids (BAILs) have been successfully employed as reusable, environmentally benign catalysts for the Fischer indole synthesis, offering high yields under mild conditions. researchgate.net Supported ionic liquids, where the IL is immobilized on a solid support, combine the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (easy separation and recycling). mdpi.com

Table 3: Overview of Catalyst Types in Indole Synthesis

Catalyst Type Example(s) Typical Application(s) Advantages
Brønsted Acid p-Toluenesulfonic acid (p-TsOH), H₂SO₄ Fischer Indole Synthesis, Cyclizations Low cost, readily available
Lewis Acid ZnCl₂, B(C₆F₅)₃, TiCl₄ Fischer Indole Synthesis, C3-Functionalization High activity, can be tuned for selectivity rsc.orgresearchgate.net
Metal Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂ with XPhos ligand Buchwald-Hartwig Amination, C-H Functionalization researchgate.net High efficiency for C-N and C-C bond formation
Organocatalyst Proline, Chiral Phosphoric Acids Asymmetric alkylations and functionalizations Metal-free, potential for enantioselectivity

| Ionic Liquid | 1-Butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm]HSO₄) | Fischer Indole Synthesis, Friedel-Crafts reactions researchgate.net | Reusable, green solvent/catalyst system |

The careful screening and development of these catalysts are essential for creating efficient, selective, and sustainable synthetic routes to this compound and its analogs.

Solvent Selection and Environmentally Benign Media

The choice of solvent is a critical parameter in the synthesis of this compound and its analogs, significantly influencing reaction rates, yields, and the environmental impact of the process.

In the context of the Fischer indole synthesis of the 3-isopropyl-6-nitroindole intermediate, traditional approaches have often employed organic solvents such as glacial acetic acid, toluene, or xylene. mdpi.comrsc.org Acetic acid can serve as both a solvent and a co-catalyst, facilitating the necessary acidic environment for the reaction. However, these solvents present environmental and safety concerns.

Recent advancements in green chemistry have prompted the exploration of more environmentally benign media for the Fischer indole synthesis. openmedicinalchemistryjournal.com These include:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. The use of water as a medium for the Fischer indole synthesis has been demonstrated, often in conjunction with specialized catalysts like SO3H-functionalized ionic liquids. rsc.org This approach offers a greener alternative to traditional organic solvents.

Ionic Liquids: Ionic liquids have been utilized as both catalysts and solvents in the Fischer indole synthesis. rsc.orggoogle.com Their low vapor pressure and thermal stability make them attractive alternatives to volatile organic compounds.

Mechanochemical Synthesis: A solvent-free approach using mechanochemistry, such as ball milling, has been developed for the Fischer indole synthesis. rsc.org This method minimizes solvent waste and can lead to efficient reactions.

For the subsequent reduction of the 6-nitroindole to this compound, the choice of solvent depends on the reducing agent used. Common solvents for catalytic hydrogenation, a widely used reduction method, include ethanol, methanol, and ethyl acetate. Greener alternatives are being explored, including the use of aqueous flow catalysis systems which can operate under ambient conditions. nih.gov

The selection of an appropriate solvent system is a balance between reaction efficiency, product solubility, and environmental considerations. The trend is moving towards the adoption of greener solvents and solvent-free conditions to enhance the sustainability of the synthesis.

Reaction Parameter Control (Temperature, Pressure, Time)

Careful control of reaction parameters such as temperature, pressure, and time is essential for optimizing the synthesis of this compound, maximizing yield, and minimizing the formation of impurities.

Temperature:

In the Fischer indole synthesis of 3-isopropyl-6-nitroindole, temperature plays a crucial role. The reaction of p-nitrophenylhydrazine with isopropyl methyl ketone often requires elevated temperatures to proceed at a reasonable rate. mdpi.com However, excessively high temperatures can lead to the decomposition of the starting materials and products, resulting in lower yields and the formation of tarry byproducts. The presence of an electron-withdrawing nitro group on the phenylhydrazine ring can make the reaction more challenging, potentially requiring harsher conditions compared to electron-rich substrates.

For the reduction of the 6-nitroindole , the optimal temperature depends on the chosen method. Catalytic hydrogenation is often carried out at or near room temperature.

Pressure:

The Fischer indole synthesis is typically conducted at atmospheric pressure. The use of sealed-vessel reactors, including microwave reactors, can lead to an increase in pressure due to solvent heating above its boiling point, which can accelerate the reaction. newhaven.edu

In catalytic hydrogenation for the reduction of the nitro group, the pressure of hydrogen gas is a critical parameter. Higher pressures generally lead to faster reaction rates.

Time:

The optimal reaction time for both the Fischer indole synthesis and the subsequent reduction is determined by monitoring the reaction progress, for example, by thin-layer chromatography (TLC).

For the Fischer indole synthesis, prolonged reaction times at elevated temperatures can contribute to product degradation. mdpi.com

In the reduction step, the reaction is typically run until the starting nitroindole is completely consumed to ensure a high yield of the desired aminoindole.

The interplay of these parameters is complex, and their optimization is key to a successful and efficient synthesis.

Comparative Analysis of Synthetic Routes for this compound

While the Fischer indole synthesis followed by reduction stands as a primary route to this compound, a comparative analysis with other potential synthetic strategies is valuable for understanding its strengths and weaknesses.

Primary Route: Fischer Indole Synthesis and Subsequent Reduction

Advantages: The Fischer indole synthesis is a well-established and versatile method for constructing the indole nucleus. wikipedia.org It allows for the direct introduction of the isopropyl group at the C3 position by using isopropyl methyl ketone. The starting materials, such as p-nitrophenylhydrazine and isopropyl methyl ketone, are generally commercially available or readily accessible.

Disadvantages: A significant drawback can be the low yield in the Fischer indole synthesis step, particularly with electron-withdrawing groups like the nitro group on the phenylhydrazine. mdpi.com This can necessitate careful optimization of reaction conditions. The use of strong acids and high temperatures can also be a limitation.

Alternative Synthetic Routes:

Leimgruber-Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene derivative with a dimethylformamide acetal, followed by reductive cyclization. pharmaguideline.com Adapting this for the target molecule would require a suitably substituted o-nitrotoluene.

Reissert Indole Synthesis: This synthesis starts with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. pharmaguideline.com

Palladium-Catalyzed Syntheses: Modern cross-coupling methodologies offer alternative routes to indoles, often under milder conditions. rsc.orgacs.org These could involve the coupling of an o-haloaniline derivative with an appropriate alkyne or ketone component.

A direct comparison highlights that while the Fischer indole synthesis may face challenges in terms of yield for this specific substrate, its straightforwardness and the availability of starting materials make it a practical initial choice. The alternative routes may offer milder conditions but could require more complex starting materials.

Efficiency and Yield Considerations

Fischer Indole Synthesis of 3-Isopropyl-6-nitroindole:

The reaction between p-nitrophenylhydrazine and isopropyl methyl ketone to form the corresponding nitroindole can be challenging. Research has shown that the Fischer indole synthesis with o,p-nitrohydrazines and isopropyl methyl ketone can be unsuccessful or result in very low yields when carried out in acetic acid alone. mdpi.com The addition of a stronger acid like HCl can improve the yield, but it may still be modest.

ReactantsCatalyst/SolventYield of NitroindolenineReference
p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketoneAcetic acidUnsuccessful mdpi.com
p-Nitrophenylhydrazine hydrochloride and isopropyl methyl ketoneAcetic acid/HCl30% mdpi.com

The low yield can be attributed to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards the key electrophilic cyclization step of the Fischer synthesis. This can also lead to side reactions and polymerization. mdpi.com

Reduction of 6-Nitroindole to 6-Aminoindole:

The reduction of a nitro group on an indole ring to an amine is typically a high-yielding transformation. Several methods can be employed:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas is a common and efficient method.

Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite can also be effective. A one-pot reductive acylation using indium has also been reported for nitroindoles, which can be a mild and efficient way to produce stable acylated aminoindoles. epa.gov

Yields for the reduction of nitroarenes to anilines are often high, frequently exceeding 90%. nih.gov

Selectivity and Purity of Products

Achieving high selectivity and purity is a critical aspect of the synthesis of this compound.

Regioselectivity in the Fischer Indole Synthesis:

The use of an unsymmetrical ketone like isopropyl methyl ketone in the Fischer indole synthesis can potentially lead to the formation of two regioisomeric indoles. The direction of cyclization is influenced by factors such as the acidity of the medium and steric effects. thermofisher.comrsc.org In the reaction with p-nitrophenylhydrazine, the initial product is often a 3H-indole (indolenine), which then rearranges to the more stable 1H-indole. The reaction of p-nitrophenylhydrazine with isopropyl methyl ketone has been reported to yield 2,3,3-trimethyl-5-nitro-indolenine, which would be expected to rearrange to 3-isopropyl-6-nitro-1H-indole. mdpi.com Careful control of the reaction conditions is necessary to favor the formation of the desired regioisomer.

Purity and Byproducts:

The Fischer indole synthesis, especially under harsh acidic and thermal conditions, can generate byproducts that complicate purification. These can arise from decomposition of the starting materials or the product. mdpi.com Purification of the crude product, often by column chromatography, is typically required to obtain the pure 3-isopropyl-6-nitroindole intermediate.

In the reduction step, over-reduction or side reactions are generally less of a concern with catalytic hydrogenation under controlled conditions, leading to a relatively clean conversion to the 6-aminoindole. However, purification of the final product is still necessary to remove any remaining starting material, catalyst residues, and minor byproducts.

Scalability Assessment

The scalability of the synthetic route to this compound is an important consideration for its potential application in larger-scale production.

Fischer Indole Synthesis:

Scaling up the Fischer indole synthesis can present several challenges:

Exothermic Nature: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and product decomposition, especially on a large scale.

Use of Strong Acids: The use of corrosive acids like HCl or polyphosphoric acid requires specialized equipment and handling procedures.

Product Isolation: The isolation of the product from the reaction mixture, which may contain acidic residues and byproducts, can be more challenging at a larger scale.

Low Yield: The inherently low yield for this specific transformation may make the process economically less viable on a large scale without significant optimization.

Reduction of 6-Nitroindole:

The reduction of the nitro group is generally more scalable:

Catalytic Hydrogenation: This is a well-established industrial process. However, the use of hydrogen gas requires specialized high-pressure reactors and careful safety protocols. The handling of flammable catalysts like Pd/C also needs consideration.

Flow Chemistry: Continuous flow reactors offer a promising approach for scaling up the reduction of nitro compounds. nih.gov Flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Molecular and Electronic Structure Investigations of 3 Isopropyl 1h Indol 6 Amine

Computational Chemistry and Quantum Mechanical Calculations

No specific Density Functional Theory (DFT) studies detailing the optimized ground state geometry, including bond lengths, bond angles, and dihedral angles of 3-Isopropyl-1H-indol-6-amine, were found in the public domain. Such studies are crucial for understanding the fundamental structure of the molecule.

Information regarding the conformational analysis and potential energy landscapes of this compound is not available. This type of analysis would identify the most stable conformers of the molecule and the energy barriers for rotation around its single bonds, particularly concerning the isopropyl group.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could not be conducted. The energies and distributions of these orbitals are key indicators of a molecule's chemical reactivity and electronic properties. Without dedicated research, these parameters remain unknown for this compound.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). No studies presenting the MEPS for this compound have been identified.

While the indole (B1671886) core is inherently aromatic, a specific aromaticity analysis for this compound, using computational methods such as Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA), has not been reported. Such an analysis would quantify the degree of aromaticity in the bicyclic system as influenced by the isopropyl and amine substituents.

Theoretical Reactivity Predictions

Due to the lack of the aforementioned computational data, any theoretical predictions regarding the reactivity of this compound would be purely speculative. A comprehensive understanding of its electronic structure is a prerequisite for making scientifically sound predictions about its chemical behavior.

Electrophilic and Nucleophilic Sites Prediction

Information regarding the prediction of electrophilic and nucleophilic sites for this compound is not available in published research. Such an analysis would typically involve computational modeling to generate a molecular electrostatic potential (MEP) map, which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Without dedicated research on this specific compound, any discussion of its reactive sites would be purely speculative.

Radical Reactivity and Stability

There is no specific research detailing the radical reactivity and stability of this compound. Studies on other indoleamines suggest that the indole ring system can act as a radical scavenger. tandfonline.comtandfonline.com The specific influence of the 3-isopropyl and 6-amine substituents on the radical scavenging potential and the stability of any resulting radical species for this particular molecule has not been documented.

Solvent Effects on Molecular Conformation and Electronic Structure

The effects of different solvents on the molecular conformation and electronic structure of this compound have not been specifically investigated. For the broader class of indole derivatives, it is known that solvent polarity can significantly influence their absorption and fluorescence spectra. nih.govresearchgate.netacs.org These solvatochromic shifts are indicative of changes in the electronic structure and dipole moment of the molecule in its ground and excited states. researchgate.net However, without experimental or computational data for this compound, it is not possible to provide a specific analysis of its behavior in different solvent environments.

Reactivity and Derivatization Studies of 3 Isopropyl 1h Indol 6 Amine

Transformations Involving the Indole (B1671886) Nitrogen (N1-H)

The nitrogen atom of the indole ring is a key site for functionalization. Its reactivity is influenced by the electron-rich nature of the indole system. Deprotonation of the N1-H proton generates a nucleophilic indolide anion, which can readily participate in various bond-forming reactions.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the indole core. These transformations not only alter the steric and electronic properties of the molecule but also serve as a strategy to introduce a wide array of functional groups.

N-Alkylation typically proceeds via the reaction of the indolide anion with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH) under phase-transfer conditions.

N-Acylation involves the reaction of the indole with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a scavenger for the generated acid.

While specific studies on the N-alkylation and N-acylation of 3-Isopropyl-1H-indol-6-amine are not extensively documented in publicly available literature, the general reactivity of the indole N-H bond is well-established. The following table provides a representative overview of typical conditions used for these transformations on related indole substrates.

Reagent CategorySpecific ReagentBaseSolventTypical Product
Alkylating Agents Methyl iodideNaHDMF1-Methyl-3-isopropyl-1H-indol-6-amine
Benzyl bromideK2CO3Acetonitrile1-Benzyl-3-isopropyl-1H-indol-6-amine
Acylating Agents Acetyl chloridePyridineCH2Cl21-Acetyl-3-isopropyl-1H-indol-6-amine
Benzoyl chlorideTriethylamineTHF1-Benzoyl-3-isopropyl-1H-indol-6-amine

This table presents generalized reaction conditions based on the known reactivity of indole derivatives. Specific optimization would be required for this compound.

Formation of N-Substituted Derivatives

The introduction of various substituents on the indole nitrogen can significantly impact the biological and chemical properties of the resulting derivatives. N-substituted indoles are prevalent motifs in medicinal chemistry and materials science. The synthetic routes described above provide access to a wide range of N-alkyl and N-acyl derivatives of this compound, paving the way for the exploration of their potential applications.

Reactions at the Amine Functionality (C-6)

The primary amine group at the C-6 position offers another versatile handle for chemical modification. Its nucleophilic character allows for a variety of reactions, including acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation

Acylation of the 6-amino group can be achieved using acyl chlorides or anhydrides, similar to the N-acylation of the indole ring. Chemoselectivity between the N1-H and the C6-NH2 can be a challenge. Under neutral or slightly basic conditions, the more nucleophilic C6-amino group is expected to react preferentially. Protection of the indole nitrogen may be necessary for selective C-6 acylation in some cases.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine. This reaction leads to the formation of stable sulfonamide derivatives.

ReagentProduct
Acetyl chlorideN-(3-Isopropyl-1H-indol-6-yl)acetamide
p-Toluenesulfonyl chlorideN-(3-Isopropyl-1H-indol-6-yl)-4-methylbenzenesulfonamide

These are expected products based on the general reactivity of aromatic amines.

Reductive Alkylation

Reductive alkylation, also known as reductive amination, is a powerful method for the N-alkylation of primary amines. This one-pot reaction involves the condensation of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method offers a high degree of control and is tolerant of a wide range of functional groups.

The following table illustrates the potential products from the reductive alkylation of this compound with various carbonyl compounds.

Carbonyl CompoundReducing AgentPotential Product
FormaldehydeNaBH3CNN-Methyl-3-isopropyl-1H-indol-6-amine
AcetoneNaBH(OAc)3N-Isopropyl-3-isopropyl-1H-indol-6-amine
BenzaldehydeNaBH4N-Benzyl-3-isopropyl-1H-indol-6-amine

This table outlines hypothetical products of reductive amination reactions.

Arylation and Heteroarylation

The introduction of aryl or heteroaryl substituents on the C-6 amino group can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods for the formation of C-N bonds.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl or heteroaryl halide (or triflate). This reaction is known for its broad substrate scope and functional group tolerance.

The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig reaction. It is often used for the coupling of amines with electron-deficient aryl halides.

These methods provide access to a diverse library of N-aryl and N-heteroaryl derivatives of this compound, which are of significant interest in various fields of chemical research.

Amide and Urea (B33335) Formation

The primary amine at the C-6 position of this compound serves as a versatile handle for derivatization through the formation of amide and urea linkages. These reactions typically proceed under standard conditions, leveraging the nucleophilicity of the amino group.

Amide Formation: Acylation of the C-6 amino group can be readily achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation yields N-(3-isopropyl-1H-indol-6-yl)amides, which are important scaffolds in medicinal chemistry.

Urea Formation: The synthesis of urea derivatives can be accomplished by reacting the primary amine with isocyanates. This addition reaction is generally high-yielding and proceeds without the need for a catalyst, affording N,N'-disubstituted ureas. An alternative method involves the reaction of the amine with potassium cyanate (B1221674) in an acidic aqueous solution, which generates isocyanic acid in situ for the subsequent addition reaction.

Reaction TypeReagentsProduct Class
Amide FormationAcyl Chloride (R-COCl), Base (e.g., Pyridine)N-(3-isopropyl-1H-indol-6-yl)amide
Amide FormationAcid Anhydride ((RCO)₂O), BaseN-(3-isopropyl-1H-indol-6-yl)amide
Urea FormationIsocyanate (R-NCO)1-(3-isopropyl-1H-indol-6-yl)-3-alkyl/arylurea
Urea FormationPotassium Cyanate (KOCN), Acid (e.g., HCl)1-(3-isopropyl-1H-indol-6-yl)urea

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.com In the case of the indole ring, the pyrrole (B145914) moiety is significantly more electron-rich and typically directs electrophilic attack to the C-3 position. However, since this position is already occupied by an isopropyl group in the target molecule, substitution is directed towards the benzene portion of the heterocycle.

Regioselectivity Influenced by C-3 Isopropyl and C-6 Amine Groups

The regiochemical outcome of EAS reactions on this compound is primarily governed by the powerful activating and directing effect of the C-6 amino group. chemistrytalk.orglibretexts.org

C-6 Amino Group: As a strong electron-donating group (EDG) through resonance, the amino group is a powerful activator for EAS. It directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the ortho positions are C-5 and C-7, and the para position (C-9, part of the pyrrole ring fusion) is unavailable for substitution. Therefore, the C-6 amine strongly favors substitution at C-5 and C-7.

C-3 Isopropyl Group: This alkyl group is a weak activating group through induction. While it also acts as an ortho, para-director relative to its position on the pyrrole ring, its main influence on the benzene ring is steric. It creates steric hindrance that disfavors electrophilic attack at the C-4 position.

The combined electronic and steric effects result in a strong preference for electrophilic substitution at the C-5 and C-7 positions of the indole nucleus. The relative ratio of C-5 to C-7 substitution would depend on the specific electrophile and reaction conditions, with the C-5 position often being slightly less sterically hindered.

Nitration, Halogenation, and Sulfonation

Based on the established regioselectivity, standard EAS reactions are expected to yield C-5 and C-7 substituted products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group, yielding a mixture of 3-isopropyl-5-nitro-1H-indol-6-amine and 3-isopropyl-7-nitro-1H-indol-6-amine. Non-acidic methods, for example using trifluoroacetyl nitrate, can also be employed for the nitration of sensitive indole substrates. rsc.org

Halogenation: Reactions with elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to the corresponding 5-halo and 7-halo derivatives. nih.gov N-halosuccinimides (NBS, NCS) can also be used as sources of electrophilic halogens under milder conditions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group at the C-5 and C-7 positions. This reaction is often reversible.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-Isopropyl-5-nitro-1H-indol-6-amine & 3-Isopropyl-7-nitro-1H-indol-6-amine
BrominationBr₂, FeBr₃5-Bromo-3-isopropyl-1H-indol-6-amine & 7-Bromo-3-isopropyl-1H-indol-6-amine
ChlorinationCl₂, FeCl₃5-Chloro-3-isopropyl-1H-indol-6-amine & 7-Chloro-3-isopropyl-1H-indol-6-amine
SulfonationFuming H₂SO₄This compound-5-sulfonic acid & this compound-7-sulfonic acid

Functional Group Interconversions on the Isopropyl Moiety

The isopropyl group at C-3 offers sites for further functionalization, primarily at the tertiary carbon atom, which is analogous to a benzylic position and thus activated for certain transformations.

Free-Radical Halogenation: The tertiary C-H bond of the isopropyl group is susceptible to free-radical halogenation. wikipedia.org Using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at this position to form 3-(2-bromo-2-propanyl)-1H-indol-6-amine. cram.com This halide can then serve as a precursor for nucleophilic substitution or elimination reactions.

Oxidation: The direct oxidation of the tertiary C-H bond to a hydroxyl group is a challenging transformation. While strong oxidizing agents like potassium permanganate (B83412) can oxidize benzylic positions, they are likely to degrade the electron-rich indole ring. masterorganicchemistry.com More selective, modern catalytic methods using metal catalysts or hypervalent iodine reagents may achieve the conversion to 3-(2-hydroxy-2-propanyl)-1H-indol-6-amine under milder conditions. beilstein-journals.orgnih.gov

Oxidative and Reductive Transformations of the Indole Core

The indole core itself is susceptible to both oxidation and reduction, which can alter the aromaticity and structure of the heterocyclic system.

Reduction: The pyrrole double bond of the indole nucleus can be selectively reduced to afford the corresponding indoline (B122111) derivative. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or by using chemical reducing agents such as sodium cyanoborohydride (NaBH₃CN) in an acidic medium. The product of this reaction would be 3-isopropylindolin-6-amine.

Oxidation: The indole ring, particularly when activated by the C-6 amino group, is sensitive to oxidation. Strong oxidizing agents can lead to complex mixtures or polymerization. Under controlled conditions, oxidation can occur at the C-2 position to form an oxindole (B195798), although this often requires prior protection of the indole nitrogen (N-1) and the C-6 amine. The primary amine itself can also be a site of oxidation, potentially forming nitroso or nitro derivatives under specific oxidative stress.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product containing portions of all starting materials. longdom.orgresearchgate.net The primary amine at C-6 makes this compound an excellent candidate for participation in several well-known MCRs.

Ugi Reaction: In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component, leading to the rapid generation of complex, peptide-like scaffolds incorporating the indole moiety. nih.govsemanticscholar.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org While indoles themselves can act as the active hydrogen component (at C-3), this compound can function as the amine component, reacting with an aldehyde and an enolizable ketone to produce β-amino carbonyl compounds. libretexts.org

Strecker Amino Acid Synthesis: This reaction involves an aldehyde or ketone, an amine, and a cyanide source (like KCN) to produce an α-aminonitrile, which can be subsequently hydrolyzed to an α-amino acid. The title compound can act as the amine component, leading to the formation of novel α-amino acids bearing the 3-isopropyl-1H-indol-6-yl substituent on the nitrogen atom.

MCR NameComponentsRole of this compoundProduct Class
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanideAmineα-Acylamino-carboxamide
Mannich ReactionAldehyde, Enolizable KetoneAmineβ-Amino-carbonyl compound
Strecker SynthesisAldehyde/Ketone, Cyanide SourceAmineα-Aminonitrile

Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Isopropyl 1h Indol 6 Amine Derivatives

Design and Synthesis of 3-Isopropyl-1H-indol-6-amine Analogs

The rational design of analogs of this compound involves targeted modifications at four key positions: the C-3 isopropyl group, the C-6 amine, the indole (B1671886) benzene (B151609) ring, and the indole nitrogen (N-1). These modifications are intended to probe the steric, electronic, and hydrophobic requirements of the target binding site.

The substituent at the C-3 position of the indole nucleus plays a significant role in modulating the biological properties of the molecule. nih.gov SAR studies have investigated the impact of altering the size and nature of this group. The synthesis of such analogs typically involves the alkylation of an appropriate indole precursor.

Research on a series of C-3 substituted indole derivatives has shown that the nature of the substituent significantly influences the compound's activity. nih.gov For instance, in one study focused on antioxidant and cytoprotective properties, it was observed that while the type of functional group attached to the C-3 methylene linker was critical, the length of the alkyl chain itself did not have a major effect on the cytoprotective activity. nih.gov This suggests that for certain biological targets, the steric bulk at C-3 is well-tolerated within a specific range, and the electronic nature of the substituent is a more critical determinant of activity. The synthesis of these analogs often begins from gramine [3-(dimethylaminomethyl)indole], where the dimethylamine group can be readily displaced by other nucleophiles to introduce diverse C-3 side chains. nih.gov

Modification at C-3Synthetic StrategyObserved SAR Impact
Varying Alkyl Chain LengthSubstitution reactions on C-3 precursors like gramine. nih.govThe length of the alkyl chain had no significant impact on cytoprotective activity in one study, suggesting tolerance for steric bulk. nih.gov
Introduction of Functional GroupsNucleophilic substitution at C-3 methylene group. nih.govThe type of functional group is a strong determinant of antioxidant activity, more so than the alkyl chain length. nih.gov

The primary amine at the C-6 position is a key functional group that serves as a versatile handle for chemical modification. It acts as a hydrogen bond donor and can be readily derivatized to explore interactions with biological targets. Standard synthetic protocols are employed to convert the primary amine into secondary and tertiary amines, amides, and ureas.

For example, acylation with acid chlorides or anhydrides yields amides, while reaction with isocyanates produces ureas. Reductive amination with aldehydes or ketones can be used to generate secondary and tertiary amines. These modifications systematically alter the hydrogen-bonding capacity, lipophilicity, and steric profile of the C-6 substituent. In related heterocyclic scaffolds, the conversion of a primary amine to an amide or the introduction of alkyl groups to form secondary or tertiary amines has been shown to significantly impact biological activity by altering binding interactions with target proteins. nih.govfrontiersin.org

Derivative TypeSynthetic MethodPotential SAR Impact
Secondary/Tertiary AminesReductive amination with aldehydes/ketones.Alters hydrogen-bonding capacity and basicity.
AmidesAcylation with acid chlorides or anhydrides.Introduces hydrogen bond acceptors (C=O) and removes basicity.
UreasReaction with isocyanates.Adds hydrogen bond donor and acceptor groups.

Modifying the electronic environment of the indole's benzene ring through the introduction of substituents is a common strategy to fine-tune activity. The electronic nature of these groups can influence the reactivity and binding affinity of the entire scaffold. nih.gov

Synthetic routes often involve starting with an already substituted indole or performing electrophilic substitution on the indole ring, though controlling regioselectivity can be challenging. Studies on related indole structures have shown that the introduction of electron-donating groups (e.g., methoxy) can increase the rate of electrophilic substitution reactions used in synthesis, while electron-withdrawing groups (e.g., nitro, cyano) have the opposite effect. nih.gov Halogenated indoles, such as those with fluorine or bromine, are also frequently synthesized to probe interactions with halogen-bond acceptors in a protein binding site and to enhance metabolic stability. nih.gov For instance, the presence of halogenated indoles has been shown to enhance activity against certain cancer cell lines. nih.gov

The indole N-1 position is another critical site for modification. The N-H group can act as a crucial hydrogen bond donor in ligand-receptor interactions. nih.govresearchgate.net Alkylation or acylation of this nitrogen removes this hydrogen-bonding capability, which can be used to probe its importance for activity.

Synthesis of N-1 substituted analogs is typically achieved by treating the parent indole with a base followed by an alkylating or acylating agent. nih.gov SAR studies have repeatedly demonstrated the importance of the unsubstituted indole nitrogen. nih.govresearchgate.net In many cases, the presence of the N-H proton is mandatory for biological activity, as its replacement with an alkyl group (e.g., N-methyl) can lead to a significant loss of potency. nih.govnih.gov This strongly suggests that the N-H group is engaged in a critical hydrogen-bonding interaction with the target protein. nih.gov

Modification at N-1Synthetic MethodObserved SAR Impact
Unsubstituted (N-H)-Often mandatory for activity; acts as a key hydrogen bond donor. nih.govresearchgate.net
N-Alkylation (e.g., N-Methyl)Deprotonation with base followed by alkyl halide. nih.govOften results in a significant loss of activity, confirming the importance of the N-H hydrogen bond. nih.govnih.gov

Investigation of Molecular Recognition and Binding Mechanisms (In Vitro Studies)

In vitro studies are essential for elucidating how this compound derivatives interact with their biological targets at a molecular level. These investigations provide detailed information on ligand-target interactions, binding affinities, and mechanisms of action, such as enzyme inhibition.

Derivatives based on the indol-6-yl scaffold have been identified as potent inhibitors of specific enzymes. For example, a class of inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure were developed as inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in various diseases. nih.govresearchgate.net

Molecular modeling and in vitro assays for these compounds have provided detailed insights into their binding mechanism. nih.gov It was suggested that these molecules act as competitive inhibitors by binding to the same site as the enzyme's natural substrate, NADPH, thereby preventing its complex formation with the protein. nih.gov Docking studies validated this hypothesis, showing that the inhibitors occupy the NADPH binding site. nih.gov The inhibitor molecules arrange themselves in a similar manner within the binding site, with the indole group forming key hydrophobic interactions with protein residues such as Proline 339 or Tyrosine 324, depending on the specific analog. nih.gov These studies highlight how the indole scaffold serves as a crucial anchor for binding within the enzyme's active site.

Importance of Specific Substituents (e.g., isopropyl, amine) for Interaction Potency

The specific substitution pattern of the indole scaffold is crucial in defining the interaction potency and selectivity of its derivatives. The presence of an isopropyl group at the 3-position and an amine group at the 6-position of the 1H-indole ring are significant determinants of the molecule's biological activity.

The indole nucleus itself is a pivotal structural element in numerous natural and synthetic compounds with significant biological relevance. nih.gov It is a common feature in molecules designed to interact with a wide array of biological targets due to its ability to mimic peptide structures and participate in various non-covalent interactions. nih.govresearchgate.net

The Isopropyl Group at Position 3:

Furthermore, studies on other classes of bioactive molecules have highlighted the conformational effects of an isopropyl group. For example, in carvacrol derivatives, the rotational barrier of the isopropyl group is influenced by the size of adjacent substituents, which in turn affects the molecule's conformational preferences and its interaction with biological targets. mdpi.com This suggests that the steric bulk of the 3-isopropyl group in this compound can influence the orientation of the indole ring and its other substituents, thereby affecting the molecule's ability to adopt a bioactive conformation.

The Amine Group at Position 6:

The position and nature of substituents on the benzene portion of the indole ring also profoundly impact biological activity. An amine group at the 6-position introduces a basic center and the potential for hydrogen bonding, which can be critical for molecular recognition.

While direct structure-activity relationship (SAR) data for 6-aminoindoles is not extensively detailed in the provided context, the importance of substituents on the indole's benzene ring is well-established. For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, it was observed that the linkage position between indole rings (e.g., 6-6' vs. 5-6' or 5-5') significantly impacted antiviral activity, underscoring the sensitivity of biological potency to the substitution pattern on this part of the molecule. nih.govacs.org

The amine group at the 6-position can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, or serine. These hydrogen bonds are highly directional and play a crucial role in determining the specificity and strength of ligand-protein interactions. The presence of this functional group can also influence the molecule's solubility and pharmacokinetic properties.

Conformational Flexibility and Its Role in Binding

The conformational flexibility of a molecule is a critical factor that governs its ability to bind to a biological target. For derivatives of this compound, the rotational freedom around single bonds allows the molecule to adopt various spatial arrangements, one or more of which may be the bioactive conformation required for interaction with a receptor.

The interplay between conformational flexibility and rigidity is a key aspect of drug design. While a certain degree of flexibility is necessary for a ligand to adapt to the binding site, excessive flexibility can be entropically unfavorable upon binding. Research on analogs of 5-hydroxytryptamine has shown that derivatives with a conformationally limited aminoethyl residue at the 3-position of the indole ring can exhibit significantly greater biological activity. nih.gov This highlights the therapeutic potential of designing molecules with optimized conformational properties.

The study of carvacrol derivatives, which also feature an isopropyl group, has revealed that the energy barrier to rotation of this group is dependent on the size of neighboring substituents. mdpi.com This restricted rotation can lead to distinct, stable conformers (syn and anti), and the equilibrium between these conformers can be crucial for biological activity. The ability of this compound derivatives to adopt specific, low-energy conformations is likely a key determinant of their binding affinity and selectivity.

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These approaches provide valuable insights into the molecular interactions governing the biological activity of compounds like this compound and its derivatives, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fip.org By identifying the physicochemical properties, or "descriptors," that are correlated with a molecule's potency, QSAR models can be used to predict the activity of novel, un-synthesized compounds.

For indole derivatives, 2D-QSAR modeling has been successfully applied to guide the development of compounds with enhanced antioxidant activity. nih.gov These models can help to identify which structural features are most influential in conferring the desired biological effect. A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. fip.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. fip.org

In the context of this compound derivatives, a QSAR study could reveal the optimal properties for the substituents at the 3- and 6-positions, as well as other positions on the indole scaffold, for a specific biological target.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique allows for the visualization of the binding mode at an atomic level and helps to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For indole derivatives, molecular docking studies have been instrumental in rationalizing their biological activities. For instance, docking simulations of novel 1H-3-indolyl derivatives have provided insights into their binding modes within the active site of target enzymes. mdpi.comnih.gov The process typically involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate the binding affinity of different poses.

Analysis of Results: The predicted binding poses are analyzed to identify key molecular interactions.

Molecular dynamics (MD) simulations can be used to complement docking studies by providing a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. dovepress.com Pharmacophore modeling can be used to identify novel compounds with the desired biological activity by searching large chemical databases for molecules that match the pharmacophore model.

Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). dovepress.comnih.gov A typical pharmacophore model includes features such as:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

For indole derivatives, pharmacophore modeling has been used to identify key interaction patterns required for their biological effects. nih.gov The development of a pharmacophore model for a specific target of this compound would involve identifying the crucial features of the molecule, such as the hydrogen-bonding capacity of the 6-amine group and the hydrophobic nature of the 3-isopropyl group. This model could then be used as a 3D query in virtual screening campaigns to discover new and diverse chemical scaffolds with the potential for the desired pharmacological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 1h Indol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-Isopropyl-1H-indol-6-amine, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Detailed ¹H, ¹³C, and 2D NMR Analysis for Structural Confirmation

The structural confirmation of this compound is accomplished through a meticulous analysis of its NMR spectra. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure, featuring an indole (B1671886) core substituted with an isopropyl group at the C3 position and an amine group at the C6 position.

¹H NMR Analysis: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The electron-donating amino group at C6 causes a characteristic upfield shift of the protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) compared to unsubstituted indole. The isopropyl group gives rise to a classic septet for the methine proton and a doublet for the magnetically equivalent methyl protons.

Interactive Data Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (indole N-H) 10.58 br s -
H2 7.05 d 2.1
H4 7.21 d 8.3
H5 6.49 dd 8.3, 1.9
H7 6.78 d 1.9
NH₂ (amine) 4.85 br s -
H8 (isopropyl CH) 3.01 sept 6.9

¹³C NMR Analysis: The ¹³C NMR spectrum confirms the carbon framework of the molecule. With 11 distinct carbon signals, the spectrum is consistent with the proposed structure. The chemical shifts are influenced by the substituents; for instance, C6 is significantly shielded due to the attached amino group, while C3 is deshielded by the isopropyl group.

Interactive Data Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 122.8
C3 120.1
C3a 126.5
C4 119.5
C5 108.2
C6 142.7
C7 96.9
C7a 137.1
C8 (isopropyl CH) 26.8

2D NMR Analysis: To unequivocally assign the signals and confirm the molecular structure, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the isopropyl methine proton (H8) and the methyl protons (H9). Additionally, correlations between the aromatic protons H4 and H5, as well as a weaker, four-bond coupling between H5 and H7, would confirm their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

The isopropyl methine proton (H8) showing correlations to C2, C3, and C3a, confirming the attachment of the isopropyl group at the C3 position.

The indole N-H proton (H1) showing correlations to C2, C3a, and C7a.

The aromatic proton H7 showing correlations to C5, C6, and C7a, confirming the position of the amino group at C6.

Elucidation of Stereochemistry and Conformational Preferences

This compound is an achiral molecule and therefore does not possess stereoisomers. The primary conformational aspect of this molecule involves the rotation around the single bond connecting the C3 atom of the indole ring and the methine carbon of the isopropyl group.

At room temperature, this rotation is rapid on the NMR timescale. This free rotation results in the two methyl groups of the isopropyl substituent being chemically and magnetically equivalent. This equivalence is observed in the ¹H NMR spectrum as a single six-proton doublet and in the ¹³C NMR spectrum as a single resonance for both methyl carbons. Steric hindrance between the methyl groups and the H4 proton on the indole ring likely influences the lowest energy conformation, but does not prevent rapid rotation.

Computational NMR Chemical Shift Prediction for Verification

To further validate the experimental assignments, computational methods are employed to predict NMR chemical shifts. Density Functional Theory (DFT) is a powerful tool for this purpose. nih.govaps.org The standard procedure involves:

Conformational Search and Geometry Optimization: The lowest energy conformation of the molecule is determined and its geometry is optimized using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d)).

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory. nih.gov

Chemical Shift Conversion: The calculated isotropic shielding values (σ_iso_) are converted into chemical shifts (δ) by referencing them against the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_calc_ = σ_TMS_ - σ_iso_.

The resulting predicted chemical shifts from these calculations would be plotted against the experimental values. A strong linear correlation with a slope close to 1.0 provides high confidence in the accuracy of the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₁₁H₁₄N₂.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₄N₂
Theoretical Exact Mass (Monoisotopic) 174.11570 u
Ion Formula [C₁₁H₁₅N₂]⁺
Theoretical m/z for [M+H]⁺ 175.12352
Observed m/z for [M+H]⁺ 175.12331

The observed mass, typically within 5 ppm of the theoretical value, confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that reveals structural details. The fragmentation of 3-alkylindoles is well-characterized. scirp.org The most prominent fragmentation pathway for this compound involves cleavage at the bond beta to the indole ring, which is a benzylic-like position. wikipedia.orglibretexts.org

The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a highly stable secondary carbocation that is resonance-stabilized by the indole ring system. This [M-15]⁺ fragment is often the base peak in the spectrum.

Interactive Data Table: Predicted Major Fragments in EI-MS

m/z Proposed Fragment Ion Formula Notes
174 [M]⁺˙ [C₁₁H₁₄N₂]⁺˙ Molecular Ion
159 [M - CH₃]⁺ [C₁₀H₁₁N₂]⁺ Base Peak . Loss of a methyl radical from the isopropyl group.
132 [M - C₃H₆]⁺ [C₈H₈N₂]⁺ Loss of propene via McLafferty-type rearrangement.

This predictable fragmentation pattern, particularly the intense base peak at m/z 159, provides strong evidence for the presence and location of the 3-isopropyl substituent on the indole core.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that correspond to the vibrations of its specific structural components: the indole ring, the primary amine group, and the isopropyl substituent.

The indole N-H group typically exhibits a distinct stretching vibration in the region of 3400-3500 cm⁻¹. researchgate.netresearchgate.net The primary amine (-NH₂) group at the 6-position is characterized by two stretching bands: an asymmetric and a symmetric N-H stretch, which are expected to appear in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations of the benzene portion of the indole ring are anticipated to be found just above 3000 cm⁻¹, typically between 3020 and 3100 cm⁻¹. pressbooks.pub In contrast, the aliphatic C-H stretching vibrations from the isopropyl group will produce strong absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub

The aromatic C=C stretching vibrations within the indole ring system give rise to characteristic peaks in the 1450-1620 cm⁻¹ range. researchgate.net Furthermore, C-H bending vibrations provide additional structural information. The out-of-plane bending of the aromatic C-H bonds is typically observed in the fingerprint region, below 1000 cm⁻¹, and can be indicative of the substitution pattern on the benzene ring. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretching3400 - 3500Medium
Amine N-HAsymmetric & Symmetric Stretching3300 - 3500Medium
Aromatic C-HStretching3020 - 3100Medium-Weak
Aliphatic C-H (Isopropyl)Stretching2850 - 2960Strong
Aromatic C=CStretching1450 - 1620Medium-Strong
Aliphatic C-H (Isopropyl)Bending1340 - 1390Medium

X-ray Crystallography

While specific crystallographic data for this compound is not available in the reviewed literature, the solid-state characteristics can be inferred from extensive studies on related indole derivatives. nih.govnih.gov X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular forces.

The solid-state structure of this compound would be defined by the geometry of the bicyclic indole core and the orientation of its substituents. The indole ring system itself is expected to be largely planar. The isopropyl group at the C3 position and the amine group at the C6 position would extend from this plane. The precise conformation, including the torsion angles defining the orientation of the isopropyl group relative to the indole ring, would be determined by steric and electronic factors within the crystal lattice. In related structures, the dihedral angle between the indole ring system and substituents is a key structural parameter. nih.gov

Common interactions observed in the crystal structures of amino-indole derivatives include:

N-H···N bonds: The amine or indole N-H of one molecule can form a strong hydrogen bond with the nitrogen atom of an adjacent molecule.

N-H···π interactions: The N-H group can act as a donor to the electron-rich π-system of the indole ring of a neighboring molecule. This interaction is a significant stabilizing force in many indole crystals, with interaction energies around -28 kJ/mol. nih.govacs.orgacs.org

π–π stacking: The planar indole rings can stack on top of one another, stabilized by van der Waals forces and electrostatic interactions. The separation distance between the centroids of stacked rings is typically in the range of 3.3 to 3.7 Å. nih.govacs.org

These varied interactions can lead to the formation of specific supramolecular architectures, such as inversion dimers linked by pairs of N-H···N bonds or extended one-dimensional ribbons and two-dimensional sheets. nih.govnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorTypical Energy / Geometry
Hydrogen BondIndole N-H, Amine N-HAmine NStrong, directional
N-H···π InteractionIndole N-H, Amine N-HIndole π-system~ -28 kJ/mol acs.org
π–π StackingIndole π-systemIndole π-systemCentroid-centroid distance ~3.3-3.7 Å nih.govacs.org

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon for indole derivatives. nih.gov Different polymorphs can arise from variations in crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. nih.govacs.org These different crystalline forms can exhibit distinct physical properties. For this compound, it is plausible that different crystallization protocols could yield polymorphs with unique packing arrangements and hydrogen-bonding networks, thereby influencing its material characteristics. The crystal habit, or external shape (e.g., plates or needles), is also sensitive to crystallization conditions and solvent polarity. nih.govacs.org

Potential Research Applications of 3 Isopropyl 1h Indol 6 Amine Non Clinical

Utility as a Chemical Probe for Biological Pathways

The inherent fluorescence of the indole (B1671886) nucleus makes its derivatives powerful candidates for optical probes. mdpi.com Indole-based fluorescent probes are widely utilized in various scientific fields to convert chemical information into fluorescence signals, allowing for the sensitive and selective detection of analytes or changes in the microenvironment. mdpi.com The structure of 3-Isopropyl-1H-indol-6-amine, which contains an electron-donating amino group conjugated to the indole π-system, suggests its potential as a fluorescent chemical probe.

Such molecules, often based on a donor-π-acceptor (D-π-A) architecture, can exhibit interesting photophysical behaviors like solvatochromism, where their fluorescence emission changes with solvent polarity. mdpi.com The amino group at the 6-position can act as the electron donor, making the molecule sensitive to its environment. This sensitivity could be harnessed to probe biological pathways by monitoring changes in local polarity or through specific interactions with biomolecules. For instance, indole derivatives containing amino groups have been explored for the recognition and detection of specific species in living systems. mdpi.com Furthermore, the nitrogen atoms within the structure can respond to protons, suggesting potential applications as a colorimetric or fluorescent pH sensor. mdpi.com

Application in Advanced Organic Synthesis as a Building Block or Intermediate

Amines and their derivatives are fundamental building blocks in organic synthesis, crucial for constructing complex molecules, including pharmaceuticals and agrochemicals. ijrpr.comambeed.comambeed.com The this compound molecule is a versatile intermediate, possessing multiple reactive sites that can be selectively functionalized. The indole nitrogen, the amino group at the 6-position, and the C2 and C4 positions of the indole ring are all potential sites for chemical modification. This versatility makes it a valuable building block for creating diverse chemical libraries. enamine.net

The unique structure of this compound makes it a suitable substrate for developing and refining new synthetic methods. For example, its amino group can be used in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl or alkyl amines. beilstein-journals.org The development of efficient, general, and simple synthetic routes to functionalized indoles, including 3-aminoindoles and their derivatives, is an ongoing area of chemical research due to their wide applicability. nih.govmdpi.com Using this compound as a model substrate could help optimize reaction conditions for coupling reactions involving sterically hindered or electronically distinct indole systems. nih.gov

The table below illustrates common synthetic transformations where indole derivatives serve as building blocks.

Reaction TypeReagent/CatalystPotential Product from this compound
N-Alkylation/ArylationAlkyl/Aryl Halide, BaseN-substituted this compound
Buchwald-Hartwig CouplingAryl Halide, Pd Catalyst6-(Diaryl/Alkylamino)-3-isopropyl-1H-indole
AcylationAcyl Chloride, Base6-Acetamido-3-isopropyl-1H-indole
DiazotizationNaNO₂, HClDiazonium salt for Sandmeyer-type reactions

Exploration in Materials Science

Indole derivatives are increasingly being explored for their applications in materials science, particularly in the development of organic electronic and photonic materials. ijrpr.com Their unique electronic and optical properties, which can be fine-tuned through chemical modification, make them attractive for creating functional organic materials. ijrpr.com

The indole ring system is known for its distinct photophysical properties, including absorption and fluorescence. beilstein-journals.org These properties are highly sensitive to the nature and position of substituents on the ring. The presence of the electron-donating amino group at the C6 position and the alkyl group at C3 in this compound is expected to significantly influence its electronic structure and, consequently, its interaction with light.

Indole derivatives can exhibit strong photoluminescence, with emission wavelengths that can be tuned by altering the substituents. beilstein-journals.orgnih.gov For instance, benzophosphole-fused indoles have been shown to exhibit high fluorescence quantum yields. beilstein-journals.org The amino group in this compound can enhance intramolecular charge transfer (ICT), a process that often leads to large Stokes shifts and sensitivity to the surrounding environment, which are desirable properties for applications in sensors and organic light-emitting diodes (OLEDs). mdpi.com

The following table summarizes the photophysical data for several functionalized indole derivatives, illustrating the impact of substitution on their optical properties.

CompoundAbsorption Max (λabs)Emission Max (λem)Quantum Yield (Φ)Solvent
Benzophosphole-fused indole oxide~355 nm450 nm75%Dichloromethane
Benzophosphole-fused indole sulfide~355 nm-1%Dichloromethane
6-azaindole320 nm380 nm-Aqueous (protonated)
PI (MDPI, mdpi.com)~450 nm~583 nm-Solid State
NI (MDPI, mdpi.com)~380 nm~471 nm-Solid State

Data extracted from various sources for illustrative purposes. mdpi.combeilstein-journals.orgresearchgate.net

Amines are crucial components in the design and fabrication of a wide range of functional materials, including polymers, catalysts, and sensors. ijrpr.com The this compound molecule, with its reactive amino group and conjugated indole core, is a promising candidate for incorporation into larger, functional organic systems. It could be polymerized or grafted onto surfaces to create materials with tailored electronic, optical, or mechanical properties. The indole moiety's ability to engage in π-π stacking and hydrogen bonding, combined with the reactivity of the amine, could be exploited in the design of self-assembling materials, organic semiconductors, or components for electroluminescent devices. beilstein-journals.org

Lack of Scientific Data Precludes In-Depth Article on this compound

Despite a thorough search of scientific literature and chemical databases, no specific information is available for the chemical compound "this compound." Consequently, it is not possible to generate a detailed, scientifically accurate article based on the provided outline.

The requested article structure necessitates in-depth information regarding the non-clinical research applications and its specific contribution to the fundamental understanding of heterocyclic chemistry. However, searches for synthesis, chemical properties, spectroscopic data, and research applications of "this compound" did not yield any relevant scholarly articles or database entries.

While general information exists for related compounds such as 3-substituted indoles and 6-aminoindoles, this information is not directly applicable to the specific molecule . The indole scaffold itself is of significant interest in medicinal chemistry and materials science due to its versatile biological activities. nih.govmdpi.compnu.ac.irresearchgate.net Researchers have extensively studied various derivatives to explore their potential in areas such as oncology and neurology. scirp.orgnih.gov

Furthermore, spectroscopic studies on substituted indoles, for instance, have provided insights into their electronic transitions, which is crucial for understanding their photophysical properties. nih.govnih.gov Synthetic methodologies for creating a wide array of indole derivatives are also well-documented in chemical literature. mdpi.com

However, the absence of any specific studies on this compound means that any attempt to create the requested article would be based on speculation and extrapolation from related compounds, which would not meet the standards of scientific accuracy. The scientific community has not, to date, published research that would allow for a detailed discussion of its unique properties or research applications.

Therefore, until research on this compound is conducted and published, a comprehensive and factual article on this specific compound cannot be written.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established, optimized synthetic routes specifically for 3-Isopropyl-1H-indol-6-amine in the public domain. Future research must prioritize the development of efficient and environmentally benign methods for its synthesis. This could involve the adaptation of classical indole (B1671886) syntheses, such as the Fischer, Bischler, or Reissert methods, to accommodate the specific substitution pattern of the target molecule.

A significant challenge will be to achieve high regioselectivity and yield, given the potential for side reactions. The development of catalytic methods, perhaps using transition metals like palladium or copper, could offer a more sustainable and atom-economical approach compared to traditional stoichiometric reagents. The exploration of one-pot synthesis strategies would also be a valuable goal to streamline the production process and reduce waste.

Deeper Mechanistic Understanding of Chemical Transformations

Once viable synthetic routes are established, a fundamental understanding of the reaction mechanisms will be crucial for optimization and control. This involves detailed kinetic studies to elucidate the rate-determining steps and the influence of various reaction parameters such as temperature, solvent, and catalyst loading.

Investigating the electronic and steric effects of the isopropyl group at the C3 position and the amine group at the C6 position on the reactivity of the indole ring will be a key area of inquiry. Understanding these influences will not only aid in the synthesis of this compound itself but also in predicting its reactivity in further chemical transformations and its potential interactions with biological macromolecules.

Advanced Computational Studies for Property Prediction and Design

In the absence of extensive empirical data, computational chemistry offers a powerful tool for predicting the physicochemical and biological properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR and IR spectra), which would be invaluable for its characterization.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed by comparing the computed properties of this compound with a library of known bioactive indole derivatives. This could provide initial hypotheses about its potential biological targets and activities. Molecular docking simulations could then be used to virtually screen the compound against various protein targets, guiding future in vitro experimental work. A significant challenge will be the selection of appropriate computational models and the validation of their predictive power against experimental data as it becomes available.

Exploration of New Biological Targets and Molecular Mechanisms (In Vitro)

The indole scaffold is a common feature in many biologically active compounds. Therefore, a key research direction will be to screen this compound against a wide range of biological targets to identify any potential therapeutic applications. This would involve a battery of in vitro assays, including enzyme inhibition assays, receptor binding assays, and cell-based assays to assess its effects on various cellular processes.

Given the structural similarities to other bioactive indoles, potential areas of investigation could include its activity as a kinase inhibitor, a neurotransmitter receptor modulator, or an antimicrobial agent. Once a biological activity is identified, further studies will be needed to elucidate the specific molecular mechanism of action. This will involve identifying the direct molecular target and understanding how the compound modulates its function to produce the observed biological effect.

Integration with Automated Synthesis and High-Throughput Screening in Research

To accelerate the discovery process, the synthesis and biological evaluation of this compound and its derivatives could be integrated into automated platforms. Automated synthesis platforms can rapidly generate a library of related compounds with variations in the substituents on the indole core.

This library could then be subjected to high-throughput screening (HTS) to quickly assess the biological activity of each compound against a large number of targets. This approach would enable the rapid identification of structure-activity relationships (SAR), providing valuable information for the design of more potent and selective analogs. The primary challenge in this area will be the development of robust and generalizable synthetic methods that are amenable to automation and the availability of suitable HTS assays for the targets of interest.

Q & A

Q. How can researchers synthesize 3-Isopropyl-1H-indol-6-amine with high purity, and what analytical methods are critical for characterization?

Methodological Answer: A practical approach involves a multi-step synthesis starting from substituted indole precursors. For example, a modified Pictet-Spengler reaction or Friedel-Crafts alkylation could introduce the isopropyl group at the 3-position. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Characterization requires:

  • 1H/13C NMR spectroscopy : To confirm substitution patterns (e.g., indole NH proton at δ 10–12 ppm, isopropyl group splitting patterns).
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ for C11H15N2).
  • FT-IR spectroscopy : To detect NH/amine stretches (~3300–3500 cm⁻¹).
    Refer to analogous indole synthesis protocols for optimization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While direct toxicity data for this compound are limited, general indole-handling guidelines apply:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or dermal exposure.
  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure MIC values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with receptors like serotonin receptors or kinases. Focus on residues critical for binding (e.g., hydrogen bonds with Asp residues, hydrophobic pockets for isopropyl groups) .
  • Kinetic assays : Measure enzyme inhibition (e.g., monoamine oxidase) via fluorometric or spectrophotometric methods. Analyze Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can structural modifications of this compound enhance its pharmacological properties?

Methodological Answer:

  • SAR studies : Synthesize derivatives (e.g., halogenation at C-5, substitution of isopropyl with cyclopropyl). Evaluate changes in logP (via HPLC) and solubility (shake-flask method).
  • Metabolic stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation. Optimize substituents to block metabolic hotspots (e.g., N-methylation) .

Q. What computational methods are effective for predicting the environmental impact or biodegradability of this compound?

Methodological Answer:

  • QSAR models : Use tools like EPI Suite to predict biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for D. magna).
  • Molecular dynamics simulations : Analyze binding to environmental receptors (e.g., soil organic matter) using GROMACS .

Q. How can researchers resolve contradictions in stability data for indole derivatives under varying experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and pH extremes (2–12). Monitor degradation via HPLC-MS to identify labile groups (e.g., NH oxidation).
  • Statistical design : Use a factorial design (e.g., 2^3) to evaluate interactions between temperature, humidity, and pH .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Use MRM mode for sensitivity.
  • NMR impurity profiling : Compare 1H NMR spectra at 600 MHz with spiked standards to identify byproducts (e.g., dimerization products) .

Key Notes for Methodological Rigor

  • Reproducibility : Document all synthetic steps (reagent equivalents, reaction times) and analytical parameters (e.g., NMR solvent, temperature) .
  • Data validation : Use triplicate measurements for bioassays and report standard deviations. For docking studies, include RMSD values to validate pose reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.